molecular formula C19H30N2O6 B4144041 1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144041
M. Wt: 382.5 g/mol
InChI Key: OZMWHYCJECLQNK-UHFFFAOYSA-N
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Description

1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of an ethoxyphenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves a multi-step process:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate alkylating agent, such as 1-bromopropane, under basic conditions to form 3-(3-ethoxyphenoxy)propane.

    Piperazine Derivatization: The intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable catalyst to yield 1-[3-(3-ethoxyphenoxy)propyl]-4-ethylpiperazine.

    Oxalate Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxyphenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, with alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neuronal signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[3-(2-ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate
  • 1-[3-(4-ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate

Comparison: 1-[3-(3-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to the position of the ethoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-[3-(3-ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.C2H2O4/c1-3-18-10-12-19(13-11-18)9-6-14-21-17-8-5-7-16(15-17)20-4-2;3-1(4)2(5)6/h5,7-8,15H,3-4,6,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWHYCJECLQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=CC(=C2)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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